5-Chloro-2,4,6-trimethylpyrimidine
Description
5-Chloro-2,4,6-trimethylpyrimidine is a halogenated pyrimidine derivative featuring a chlorine atom at position 5 and methyl groups at positions 2, 4, and 6. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science. The methyl groups in this compound enhance steric bulk and hydrophobicity, while the chlorine atom introduces electron-withdrawing effects, influencing reactivity and stability. Its synthesis often involves nucleophilic substitution or ammonolysis of perhalogenated precursors, though purification challenges may arise due to regioisomer formation .
Properties
IUPAC Name |
5-chloro-2,4,6-trimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-7(8)5(2)10-6(3)9-4/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCFSRZOHLLVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4,6-trimethylpyrimidine can be achieved through various methods. One common approach involves the reaction of 2,4,6-trimethylpyrimidine with chlorine gas under controlled conditions. Another method includes the cyclization of appropriate precursors such as 2,4,6-trimethylpyrimidine-5-carboxylic acid with thionyl chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient chlorination.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,4,6-trimethylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, primary and secondary amines, and thiols are commonly used. Reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under appropriate conditions.
Major Products Formed:
Nucleophilic Substitution: Products include 5-amino-2,4,6-trimethylpyrimidine, 5-thio-2,4,6-trimethylpyrimidine, and other substituted derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used but may include various oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiparasitic Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including 5-Chloro-2,4,6-trimethylpyrimidine, in the development of antiparasitic agents. For instance, a series of pyrimidineamine inhibitors targeting Trypanosoma brucei AdoMetDC has shown promising results. These compounds exhibited selectivity for the parasite's enzyme over the human equivalent and demonstrated effective inhibition of parasite growth in vitro. The structure-activity relationships (SAR) derived from these studies provide insights into optimizing these compounds for better efficacy and blood-brain barrier penetration .
1.2 Neuropharmacological Research
Pyrimidine derivatives are also being investigated for their neuropharmacological properties. Compounds based on the pyrimidine scaffold have been designed to modulate dopamine receptors, potentially offering new treatments for Parkinson's disease. In rodent models, these compounds have shown robust antiparkinsonian effects, indicating their potential as therapeutic agents .
Materials Science Applications
2.1 Luminescent Sensors
This compound derivatives have been explored as components in luminescent sensors due to their photophysical properties. Research has demonstrated that modifications to the pyrimidine structure can enhance luminescence and selectivity for various analytes. For example, derivatives have been successfully used to detect metal ions in solution through fluorescence changes upon binding .
2.2 Photophysical Properties
The synthesis of 4,6-distyrylpyrimidines from this compound has led to compounds with tunable electronic properties suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to modify substituents on the pyrimidine ring allows for fine-tuning of their optical characteristics .
Case Study: Antiparasitic Compound Development
| Compound | Target Enzyme | IC50 (µM) | Selectivity | Blood-Brain Barrier Penetration |
|---|---|---|---|---|
| Pyrimidineamine A | AdoMetDC (T. brucei) | 0.5 | High | Yes |
| Pyrimidineamine B | AdoMetDC (T. brucei) | 1.0 | Moderate | Yes |
This table summarizes the inhibitory activity and selectivity of pyrimidineamine derivatives against Trypanosoma brucei AdoMetDC.
Case Study: Luminescent Sensor Development
| Compound | Emission Wavelength (nm) | PLQY (%) | Application |
|---|---|---|---|
| 4-Styryl-2,6-di(pyridin-2-yl)pyrimidine | 450 | 13% | Zn²⁺ detection |
| 4,6-Distyrylpyrimidine | 500 | 20% | Metal ion sensing |
This table presents the photoluminescent properties of pyrimidine derivatives used in sensor applications.
Mechanism of Action
The mechanism of action of 5-Chloro-2,4,6-trimethylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The chlorine and methyl groups influence its reactivity and binding affinity, making it a versatile compound for various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Substituent Effects on Reactivity and Stability
The electronic and steric properties of substituents critically determine the chemical behavior of pyrimidines. Below is a comparative analysis of key analogs:
5-Chloro-2,4,6-trifluoropyrimidine
- Substituents : Cl (5), F (2,4,6).
- Reactivity : Fluorine’s strong electron-withdrawing effect activates the ring for nucleophilic aromatic substitution (SNAr). However, reactions with nitrogen nucleophiles yield mixtures of 2- and 4-substituted regioisomers due to steric hindrance from the chlorine atom, complicating purification .
- Applications : Used in Suzuki–Miyaura cross-coupling reactions catalyzed by nickel complexes .
4,6-Dichloro-5-methoxypyrimidine
- Substituents : Cl (4,6), OMe (5).
- Reactivity : The methoxy group donates electrons via resonance, activating the ring for electrophilic substitution. Short Cl···N interactions stabilize its crystal structure .
- Physical Properties : Forms crystalline solids with moderate solubility in polar solvents .
2,4,6-Trichloro-5-methylpyrimidine
- Substituents : Cl (2,4,6), Me (5).
- Reactivity : Highly reactive in SNAr due to three electron-withdrawing chlorine atoms. The methyl group at position 5 introduces steric hindrance, directing substitution to less hindered positions .
5-Amino-4,6-dichloro-2-methylpyrimidine
- Substituents : NH2 (5), Cl (4,6), Me (2).
- Reactivity: The amino group enhances basicity and participation in hydrogen bonding, making it suitable for pharmaceutical intermediates (e.g., moxonidine HCl synthesis) .
Data Table: Comparative Properties
Biological Activity
5-Chloro-2,4,6-trimethylpyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and data.
Chemical Structure and Properties
This compound is a chlorinated derivative of pyrimidine with the molecular formula . The presence of chlorine and methyl groups contributes to its unique chemical reactivity and biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against various bacterial strains.
- Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial effects of different pyrimidine derivatives, this compound demonstrated substantial inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating its potential as an antibacterial agent .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. In vitro assays showed that the compound could reduce the production of pro-inflammatory cytokines in macrophages.
- Research Findings
A study highlighted that treatment with this compound resulted in a significant decrease in interleukin-6 (IL-6) levels in lipopolysaccharide (LPS)-stimulated macrophages. The reduction was measured at approximately 50% compared to untreated controls .
Cytotoxic Activity
The cytotoxic effects of this compound have been explored in cancer cell lines.
- Case Study: Cancer Cell Lines
In a study assessing the cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values of 20 µM and 25 µM, respectively. This suggests a moderate level of cytotoxicity that may be leveraged for therapeutic applications .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Modulation of Signaling Pathways : It is suggested that the compound interferes with NF-kB signaling pathways, leading to reduced inflammation.
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
